N-(5-chloro-2-methoxyphenyl)-2-((4-isopentyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide
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Description
N-(5-chloro-2-methoxyphenyl)-2-((4-isopentyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide is a useful research compound. Its molecular formula is C23H24ClN5O3S and its molecular weight is 485.99. The purity is usually 95%.
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Scientific Research Applications
Pharmacological Applications
Triazoloquinazoline derivatives have been synthesized and evaluated for their H1-antihistaminic activity , which is a measure of a compound's ability to counteract the effects of histamine, a chemical mediator involved in allergic reactions, gastric acid secretion, and neurotransmission in the brain. Studies have shown that certain 1-substituted-4-(3-methoxyphenyl)-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones exhibit significant in vivo H1-antihistaminic activity, with some compounds offering protection against histamine-induced bronchospasm in guinea pigs. For instance, the compound 1-methyl-4-(3-methoxyphenyl)-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-one was identified as particularly potent, surpassing the efficacy of the standard chlorpheniramine maleate in some aspects, with reduced sedative effects, highlighting its potential as a new class of H1-antihistaminic agents (Alagarsamy et al., 2009).
Chemical Synthesis and Reactivity
The synthesis and reactivity of triazolo-annelated quinazolines have been explored, providing insights into the chemical behavior and potential modifications of these compounds for pharmacological purposes. Phenyl-substituted 2-alkoxy(methylsulfanyl)-1,2,4-triazolo[1,5-a]quinazolines have been synthesized from N-cyanoimidocarbonates and substituted hydrazinobenzoic acids, leading to a variety of derivatives with potential biological activity (Al-Salahi, 2010).
Potential Anticancer Activity
Research into the anticancer activity of triazoloquinazoline derivatives has highlighted their potential in targeting various cancer cell lines. A novel series of N-cycloalkyl-(cycloalkylaryl)-2-[(3-R-2-oxo-2H-[1,2,4]triazino[2,3-c]quinazoline-6-yl)thio]acetamides showed selective influence on non-small cell lung and CNS cancer cell lines, with compound 4.10 demonstrating significant activity, suggesting a promising avenue for further anticancer research (Berest et al., 2011).
Properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-[[4-(3-methylbutyl)-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24ClN5O3S/c1-14(2)10-11-28-21(31)16-6-4-5-7-18(16)29-22(28)26-27-23(29)33-13-20(30)25-17-12-15(24)8-9-19(17)32-3/h4-9,12,14H,10-11,13H2,1-3H3,(H,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOKWLVUGSXWNOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C(=O)C2=CC=CC=C2N3C1=NN=C3SCC(=O)NC4=C(C=CC(=C4)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClN5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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